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2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol

Número de catálogo: B088170
Número CAS: 10300-27-3
Peso molecular: 297.27 g/mol
Clave InChI: UYARPHAXAJAZLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of 3'-O-Methylguanosine as a Modified Nucleoside

3'-O-Methylguanosine is a purine (B94841) nucleoside, a derivative of guanosine (B1672433), one of the fundamental building blocks of RNA. Its defining feature is the presence of a methyl group (-CH3) attached to the 3' hydroxyl (-OH) group of the ribose sugar moiety. nih.govebi.ac.uk This seemingly minor alteration fundamentally changes the properties of the nucleoside.

Chemically, it is identified as 2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one, with the molecular formula C11H15N5O5. nih.gov This modification makes 3'-O-Methylguanosine a recognized endogenous metabolite that has been detected in human bodily fluids. hmdb.cafoodb.ca

A primary and well-documented function of 3'-O-Methylguanosine, particularly in its triphosphate form (3'-O-Me-GTP), is its role as an RNA chain terminator . medchemexpress.commedchemexpress.commedchemexpress.com The methylation of the 3'-hydroxyl group is critical because this group is essential for forming the phosphodiester bond that links adjacent nucleotides together during RNA synthesis. With the 3'-OH group blocked by a methyl group, RNA polymerase cannot add the next nucleotide, thus terminating the elongation of the RNA chain. trilinkbiotech.comcaymanchem.commedchemexpress.com This property has been exploited in virology research, where 3'-O-Methylguanosine has been shown to inhibit the synthesis of viral RNA, for instance, in vaccinia virus. medchemexpress.comasm.org In biochemical research, its triphosphate form is utilized as a tool to study the mechanisms of enzymes like RNA polymerase II. caymanchem.commedchemexpress.com

Furthermore, some studies have noted a correlation between elevated levels of methylated nucleosides, including 3'-O-Methylguanosine, and the presence of tumors, suggesting a potential, though not fully elucidated, link to cancer biology. hmdb.catrilinkbiotech.combiosynth.com

Table 1: Chemical and Functional Properties of 3'-O-Methylguanosine

Property Description
Chemical Name 2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Molecular Formula C11H15N5O5
Classification Modified Purine Nucleoside
Key Feature Methyl group at the 3'-O position of the ribose
Biological Role Endogenous Metabolite

| Primary Function | RNA Chain Terminator |

Significance of Ribose 2'-O-Methylation in RNA Biology

While 3'-O-methylation acts as a definitive chain terminator, methylation at the adjacent 2'-hydroxyl position (2'-O-methylation or Nm) is a widespread and functionally critical modification in virtually all types of RNA. cd-genomics.comthe-innovation.orgnih.govbiorxiv.org Unlike its 3'-O-methylated counterpart, 2'-O-methylation does not inherently block RNA chain elongation, allowing it to be incorporated internally within RNA molecules where it performs a multitude of regulatory roles.

In Ribosomal RNA (rRNA): rRNA, the catalytic core of the ribosome, is heavily 2'-O-methylated. These modifications are concentrated in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site. mdpi.compnas.org 2'-O-methylation plays a vital role in:

Structural Stability: It helps to stabilize the complex three-dimensional structure of rRNA, which is essential for the proper assembly and function of the ribosome. cd-genomics.comnih.gov

Translation Fidelity: By fine-tuning the ribosome's structure and dynamics, these methylations contribute to the accuracy of protein synthesis, ensuring that the genetic code is read correctly. pnas.orgoup.com

Ribosome Biogenesis: The process of creating new ribosomes is critically dependent on the correct pattern of rRNA methylation. mdpi.com In eukaryotes, this process is primarily guided by small nucleolar RNAs (snoRNAs) that direct the methyltransferase enzyme, fibrillarin, to specific sites on the rRNA. oup.comnih.gov

In Transfer RNA (tRNA): tRNAs, which are responsible for carrying amino acids to the ribosome during translation, are also extensively modified. 2'-O-methylation is found at several conserved positions and is crucial for:

Proper Folding and Stability: The modifications help tRNA molecules to fold into their correct L-shaped structure and maintain that structure. cd-genomics.comacs.org

Accurate Translation: Methylation in the anticodon loop, the part of the tRNA that recognizes the mRNA codon, is important for ensuring the correct pairing between codon and anticodon. cd-genomics.comacs.org

In Messenger RNA (mRNA): In eukaryotic mRNA, 2'-O-methylation is most prominently found at the 5' cap structure. The cap is a modified guanine (B1146940) nucleotide added to the front of the mRNA molecule. The first and sometimes second nucleotides of the mRNA can be 2'-O-methylated, creating what are known as "cap 1" and "cap 2" structures, respectively. This modification is critical for:

Immune Evasion: The 2'-O-methylated cap acts as a molecular signature of "self," allowing the cell's innate immune system to distinguish its own mRNA from foreign RNA, such as that from invading viruses. nih.govneb.comoup.compnas.org Unmethylated viral RNA is recognized by cellular sensors, triggering an antiviral response. Many viruses have evolved their own enzymes to mimic this host-cell modification to evade detection. pnas.org

Translation Efficiency: The cap structure, including its methylation status, is recognized by the protein synthesis machinery and influences how efficiently an mRNA is translated into protein. oup.com

Table 2: Key Functions of 2'-O-Methylation in Different RNA Types

RNA Type Primary Significance of 2'-O-Methylation
rRNA Essential for ribosome structure, biogenesis, and translational fidelity. nih.govoup.com
tRNA Contributes to structural stability, proper folding, and decoding accuracy. cd-genomics.comacs.org

| mRNA (5' Cap) | Marks mRNA as "self" to evade innate immunity and influences translation initiation. nih.govoup.compnas.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O5 B088170 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol CAS No. 10300-27-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYARPHAXAJAZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908156
Record name 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10300-27-3
Record name NSC106541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Chemical Synthesis of 3 O Methylguanosine

Enzymatic Pathways of 2'-O-Methylguanosine Formation

The biosynthesis of methylated nucleosides, including 2'-O-Methylguanosine, is a critical process in cellular function, particularly in the maturation and function of RNA.

The methylation of guanosine (B1672433) at the 2'-O position is catalyzed by a class of enzymes known as methyltransferases. These enzymes exhibit high specificity for their substrates. For instance, in the context of ribosomal RNA (rRNA), specific methyltransferases recognize and act upon particular guanosine residues within the nascent rRNA molecule. ebi.ac.ukresearchgate.net An example is the tRNA (guanine(10)-N(2))-methyltransferase, TRM11, which is a catalytic subunit of a methyltransferase complex that targets the guanosine at position 10 in tRNAs. ebi.ac.uk Similarly, RNA cap guanine-N2 methyltransferases are involved in the conversion of the 7-monomethylguanosine (m(7)G) cap of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) to a 2,2,7-trimethylguanosine (m(2,2,7)G) cap structure. ebi.ac.uk These enzymes ensure the precise placement of methyl groups, which is crucial for the proper folding, stability, and function of the RNA molecules. ebi.ac.ukresearchgate.net

In virtually all biological methylation reactions, S-Adenosyl-L-Methionine (SAM or AdoMet) serves as the universal methyl group donor. ebi.ac.ukmdpi.comwikipedia.org SAM is a cosubstrate that is synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.org Methyltransferases bind SAM and facilitate the transfer of its activated methyl group to a nucleophilic acceptor, such as the 2'-hydroxyl group of a guanosine residue in an RNA chain. ebi.ac.ukphysiology.org This reaction yields the methylated nucleoside and S-adenosyl-L-homocysteine (SAH) as a byproduct. mdpi.comphysiology.org The availability of SAM is a key regulatory factor in cellular methylation processes, including RNA methylation. mdpi.comwikipedia.org

Regioselective Chemical Synthesis Methodologies

The chemical synthesis of 3'-O-Methylguanosine presents a challenge in achieving regioselectivity, that is, selectively methylating the 3'-hydroxyl group over the 2'- and 5'-hydroxyl groups of the ribose sugar. Researchers have developed various strategies to address this challenge.

One effective strategy for the synthesis of 3'-O-Methylguanosine involves the use of 2-aminoadenosine (B16350) as a precursor. researchgate.netnih.gov This approach takes advantage of the different reactivity of the hydroxyl groups and the subsequent enzymatic conversion of the modified adenosine derivative to the desired guanosine derivative. The synthesis begins with the methylation of 2-aminoadenosine, which yields a mixture of 2'-O-methyl and 3'-O-methyl isomers. researchgate.netcdnsciencepub.com This mixture can then be subjected to enzymatic deamination. researchgate.netcdnsciencepub.com

The regioselectivity of the methylation of 2-aminoadenosine can be influenced by the choice of catalysts and reagents. Stannous chloride (SnCl₂) has been shown to be an effective catalyst in conjunction with diazomethane (B1218177) (CH₂N₂) for the monomethylation of the cis-glycol system of nucleosides. researchgate.netnih.govcapes.gov.br By optimizing reaction conditions, such as the concentration of the catalyst and the timing of diazomethane addition, the selectivity towards either the 2'-O- or 3'-O-methylation can be controlled. researchgate.netnih.gov For instance, stirring a mixture of 2-aminoadenosine and a stoichiometric amount of stannous chloride in dimethylformamide (DMF) at 50°C for 15 minutes before the addition of diazomethane favors the formation of 3'-O-methyl-2-aminoadenosine. researchgate.netcapes.gov.br

Table 1: Regioselective Methylation of 2-Aminoadenosine

ProductReaction ConditionsYieldReference
3'-O-methyl-2-aminoadenosineStoichiometric SnCl₂ in DMF, 50°C for 15 min, then add CH₂N₂90% researchgate.netcapes.gov.br
2'-O-methyl-2-aminoadenosineStoichiometric SnCl₂ in DME, 50°C for 1 min, then add CH₂N₂High (exact yield not specified for this isomer in the primary source) researchgate.net

A key step in the synthesis of 3'-O-Methylguanosine from a 2-aminoadenosine precursor is the enzymatic conversion of the amino group at the 6-position of the purine (B94841) ring to a hydroxyl group. This is achieved using the enzyme adenosine deaminase (ADA). researchgate.netthieme-connect.comresearchgate.net ADA catalyzes the hydrolytic deamination of adenosine and its derivatives to the corresponding inosine (B1671953) derivatives. researchgate.netthieme-connect.comglobalauthorid.com In the synthesis of 3'-O-Methylguanosine, the mixture of methylated 2-aminoadenosine isomers is treated with adenosine deaminase. researchgate.netcapes.gov.br The enzyme preferentially deaminates 3'-O-methyl-2-aminoadenosine to produce 3'-O-Methylguanosine. researchgate.netcapes.gov.br A significant advantage of this method is that due to the low solubility of 3'-O-Methylguanosine, it precipitates out of the reaction mixture and can be easily isolated by centrifugation, which simplifies the purification process. researchgate.netcapes.gov.br

Table 2: Enzymatic Deamination of Methylated 2-Aminoadenosine

SubstrateEnzymeProductYieldReference
3'-O-methyl-2-aminoadenosineAdenosine Deaminase3'-O-Methylguanosine88% researchgate.netcapes.gov.br
2'-O-methyl-2-aminoadenosineAdenosine Deaminase2'-O-Methylguanosine98% researchgate.net

Chromatographic and Crystallization Techniques for Isomer Separation and Product Isolation

The synthesis of 3'-O-Methylguanosine often results in a mixture of regioisomers, primarily the 2'-O-methyl and 3'-O-methyl forms, necessitating effective purification strategies for the isolation of the desired 3'-isomer. researchgate.netgoogle.com Researchers employ a combination of chromatographic and crystallization methods, capitalizing on the distinct physicochemical properties of the isomers.

Chromatographic Techniques:

Various liquid chromatography methods have been successfully applied to separate 2'-O- and 3'-O-methylated nucleoside isomers.

Ion-Exchange Chromatography: This has proven to be an effective method for separating the isomeric mixture. For instance, a Dowex 1-X2 (OH⁻) column can be used to readily separate the monomethylated nucleosides. google.comresearchgate.net

Silica (B1680970) Gel Column Chromatography: Silica gel chromatography is another common technique for the purification of 3'-O-Methylguanosine and its precursors. researchgate.netnih.gov For example, after certain synthetic reactions, the resulting mixture of 5′-O-tertbutyldiphenylsilyl protected 5′-C-methyl-guanosine isomers (an R and S isomer) could be separated by silica gel column chromatography, although the process was noted to be difficult, resulting in low isolated yields. oup.com

Normal Phase HPLC: For complex separations involving multiple stereogenic centers, normal phase high-performance liquid chromatography (HPLC) has been utilized. A method using a Chiralcel OD-H column with a mobile phase of heptane, ethanol, and dichloromethane (B109758) was developed to separate eight stereoisomers of a key synthetic intermediate. nih.gov While not directly applied to the final product, this demonstrates the power of chiral chromatography in resolving complex isomeric mixtures in related syntheses. nih.gov

Interactive Data Table: Chromatographic Separation of 3'-O-Methylguanosine and Related Isomers

TechniqueStationary Phase (Column)Mobile Phase / EluentApplicationReference
Ion-Exchange ChromatographyDowex 1-X2 (OH⁻)Not specifiedSeparation of 2'- and 3'-O-methyl nucleosides google.com, researchgate.net
Silica Gel ChromatographySilica Gel2% Methanol in ChloroformPurification of 5′-O-(tert-Butyl)diphenylsilyl-2′-O-methyl-N2-isobutyrylguanosine nih.gov
Silica Gel ChromatographySilica GelNot specifiedSeparation of protected 5'-C-methyl-guanosine stereoisomers oup.com
Normal Phase HPLCChiralcel OD-H (5 µm)Heptane:Ethanol:Dichloromethane (95:3:2 v/v/v)Separation of stereoisomers of a synthetic intermediate nih.gov

Crystallization and Precipitation:

A key property of 3'-O-Methylguanosine that greatly facilitates its isolation is its extremely low solubility. researchgate.netnih.gov This characteristic allows for non-chromatographic purification methods.

Precipitation and Centrifugation: In a notable synthetic route starting from 2-aminoadenosine, the enzymatic deamination of 3'-O-methyl-2-aminoadenosine yields 3'-O-Methylguanosine. researchgate.netnih.gov Due to its very low solubility, the product precipitates out of the reaction mixture. researchgate.netnih.gov The pure compound can then be easily isolated by centrifugation. researchgate.netnih.gov This method is highly efficient as it completely obviates the need for chromatographic purification. researchgate.netnih.gov

Slow Cooling Crystallization: This is a general technique used for growing high-quality single crystals and can be applied to solutes with moderate solubility that decreases with temperature. washington.edu It involves dissolving the compound in a suitable solvent at or near its boiling point to create a saturated solution, which is then allowed to cool slowly and undisturbed. washington.edu

Vapor Diffusion: This method is suitable for small quantities of material and involves the slow diffusion of a "non-solvent" vapor into a solution of the compound, gradually decreasing the compound's solubility and inducing crystallization. chemistryviews.org

The choice of isolation technique depends heavily on the specific synthetic route employed. Routes that produce 3'-O-Methylguanosine as a precipitate offer a significant advantage in terms of simplicity and economy by avoiding complex chromatographic separations. researchgate.netnih.gov

Comparative Analysis of Synthetic Strategies and Efficiencies

Several synthetic strategies for 3'-O-Methylguanosine have been developed, each with distinct advantages and disadvantages concerning starting materials, regioselectivity, yield, and purification complexity.

Strategy 1: Methylation of 2-aminoadenosine followed by Enzymatic Deamination

This approach represents a significant improvement over earlier methods by utilizing an unprotected ribonucleoside, 2-aminoadenosine, as the starting material. researchgate.netnih.gov

Process: The synthesis involves the methylation of 2,6-diamino-9-β-D-ribofuranosylpurine (2-aminoadenosine) using diazomethane in the presence of a stannous chloride (SnCl₂) catalyst. researchgate.netnih.govcdnsciencepub.com The regioselectivity towards the 2'- or 3'-hydroxyl group can be controlled by adjusting reaction conditions such as the amount of catalyst and reaction time. researchgate.netcdnsciencepub.com To favor the 3'-O-methyl isomer, the reaction is performed in DMF at 50°C for 15 minutes, yielding a mixture containing 90% 3'-O-methyl-2-aminoadenosine and 10% of the 2'-isomer. researchgate.netnih.gov The subsequent and crucial step is the treatment of this mixture with the enzyme adenosine deaminase. This enzyme selectively deaminates the 3'-O-methyl-2-aminoadenosine into 3'-O-Methylguanosine, which then precipitates from the solution. researchgate.netnih.gov

Advantages: The primary advantage is the facile purification of the final product. The low solubility of 3'-O-Methylguanosine allows for its isolation via precipitation and centrifugation, eliminating the need for chromatography. researchgate.netnih.gov This makes the process more economical and scalable. researchgate.netnih.gov

Strategy 2: Direct Methylation of Protected Guanosine Derivatives

This more traditional strategy involves protecting the guanosine molecule before the methylation step to control regioselectivity.

Process: These methods typically involve protecting the 3'- and 5'-hydroxyl groups using reagents like tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride. google.com The exposed 2'-hydroxyl group can then be methylated. However, achieving selective 3'-O-methylation is more complex and often results in isomeric mixtures that are difficult to separate. researchgate.net For instance, methylation of partially protected nucleosides with diazomethane or methyl iodide often leads to low yields and the co-formation of the undesired isomer, complicating purification. researchgate.net

Strategy 3: Synthesis of Cap Analogs

3'-O-Methylguanosine is also a key component of "anti-reverse" cap analogs (ARCAs) used in the in vitro synthesis of mRNA. thermofisher.comresearchgate.netneb.com

Process: The synthesis of these complex molecules, such as m⁷G(3'OMe)pppG, involves multi-step chemical synthesis to create the dinucleotide structure with the triphosphate bridge. researchgate.netnih.gov The key step is the pyrophosphate bond formation between a 3'-O-methylguanosine derivative and a guanosine derivative, often catalyzed by zinc salts in an anhydrous solvent. researchgate.net

Efficiency: The synthesis of these cap analogs is complex, and yields can be modest. For example, the synthesis of one N7-benzylated tetraphosphate (B8577671) analog, b⁷m³´-OGp₄G, was reported with a final yield of 8.9%. nih.gov However, their value lies in their biological function. mRNAs capped with ARCAs containing the 3'-O-methyl group are translated with significantly higher efficiency (2.3- to 2.6-fold higher) than those with standard caps (B75204) because the 3'-O-methyl group prevents incorporation in the incorrect "reverse" orientation. researchgate.net

Interactive Data Table: Comparative Analysis of Synthetic Efficiencies

StrategyKey StepsPurification MethodReported YieldKey AdvantagesKey DisadvantagesReference
1. 2-Aminoadenosine Route 1. Methylation of 2-aminoadenosine with SnCl₂/Diazomethane 2. Selective enzymatic deaminationPrecipitation & Centrifugation88% (enzymatic step) 54% (overall from guanosine)High yield, avoids chromatography, economicalRequires specific enzyme (adenosine deaminase) researchgate.net, nih.gov, cdnsciencepub.com
2. Protected Guanosine Route 1. Protection of 3',5'-OH groups 2. Methylation 3. DeprotectionChromatography (Silica Gel, Ion-Exchange)20-40% (combined isomers, unprotected)Direct route from guanosineMulti-step, requires chromatography, often lower yields researchgate.net, google.com
3. ARCA Synthesis Multi-step coupling of nucleotide derivatives (e.g., via pyrophosphate bond formation)Chromatography8.9% (for a related analog)Produces biologically superior cap analogs for mRNA translationComplex synthesis, low overall yield researchgate.net, nih.gov

Biological Roles and Functional Implications of 3 O Methylguanosine

Role in RNA Chain Termination Mechanisms

3'-O-Methylguanosine, once metabolized into its 5'-triphosphate form (3'-O-MeGTP), functions as a potent ribonucleic acid (RNA) chain terminator. The mechanism of action is direct and analogous to that of other chain-terminating nucleoside analogs, such as those used in Sanger DNA sequencing. RNA synthesis, catalyzed by RNA polymerases, proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing RNA chain and the alpha-phosphate of an incoming ribonucleoside triphosphate (NTP).

The critical feature of 3'-O-Methylguanosine is the modification at the 3' position of the ribose sugar. Instead of the essential 3'-hydroxyl group, it possesses a 3'-methoxy (-OCH3) group. When the polymerase incorporates 3'-O-MeGTP into a nascent RNA strand, the absence of the 3'-OH group makes it impossible to form the next phosphodiester bond. oup.com This effectively halts further elongation of the RNA chain, leading to the premature termination of transcription. oup.com Because it completely lacks the necessary 3'-OH group, it is classified as an "obligate chain terminator". oup.com

The chain-terminating property of 3'-O-Methylguanosine has been demonstrated to have significant antiviral effects. Research has shown that 3'-O-Methylguanosine, and its adenosine (B11128) counterpart, are potent inhibitors of vaccinia virus growth in cell cultures. nih.gov The antiviral activity is achieved without a significant impact on host cell growth at the concentrations required to inhibit the virus. nih.gov

Experimental findings indicate that the compound preferentially inhibits early virus-specific RNA synthesis. nih.gov Although it was initially presumed that cellular kinases would be unable to phosphorylate 3'-O-methylated nucleosides, studies have shown that these compounds are indeed metabolized within the cell to their active triphosphate forms, which then act as chain terminators for the viral RNA polymerase. nih.gov

Table 1: Effect of 3'-O-Methylated Nucleosides on Vaccinia Virus Growth

CompoundTarget VirusObserved EffectMechanism
3'-O-MethylguanosineVaccinia VirusPotent inhibition of virus growthPreferential inhibition of early virus-specific RNA synthesis
3'-O-MethyladenosineVaccinia VirusPotent inhibition of virus growthPreferential inhibition of early virus-specific RNA synthesis

The use of chain-terminating nucleotides is a fundamental biochemical tool for studying the mechanisms of polymerases. By strategically introducing a terminator, researchers can halt transcription at specific points, allowing for the isolation and analysis of the stalled elongation complex, which includes the polymerase, the DNA template, and the truncated RNA transcript. This approach provides insights into the enzyme's processivity, fidelity, and response to various DNA sequences or structures.

While 3'-O-Methylguanosine triphosphate is a known RNA chain terminator, its specific application as a tool for investigating RNA Polymerase II (Pol II) elongation intermediates is not extensively detailed in available research. Studies on Pol II elongation often utilize other methods, such as stalling the complex with specific DNA lesions or by withholding specific nucleotides, to probe the structure and function of the elongation complex. nih.gov Although the principle of chain termination is applicable, specific studies detailing the use of 3'-O-MeGTP to trap and analyze Pol II intermediates have not been prominently featured.

Integration and Function in Messenger RNA (mRNA)

3'-O-Methylguanosine is not a known natural component of endogenous eukaryotic messenger RNA (mRNA) 5' cap structures. Naturally occurring eukaryotic mRNA caps (B75204) (Cap 0, Cap 1, and Cap 2) involve a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA via a 5'-5' triphosphate bridge, with subsequent methylations occurring at the 7-position of the guanine (B1146940) and the 2'-O position of the first and second ribose sugars of the transcript.

To solve this problem, ARCAs were designed where the 3'-OH group on the 7-methylguanosine moiety is replaced with a 3'-O-methyl group. amerigoscientific.comresearchgate.net This modification leaves only one available 3'-OH group (on the unmodified guanosine), ensuring that the cap analog can only be incorporated in the correct, forward orientation. amerigoscientific.com

The synthetic integration of 3'-O-Methylguanosine into mRNA via ARCAs has a profound positive impact on translation efficiency, particularly for mRNA produced in vitro for research or therapeutic applications. The primary function of the mRNA 5' cap is to be recognized by the eukaryotic initiation factor 4E (eIF4E), a key protein that recruits the ribosome to the mRNA to initiate translation.

Transcripts synthesized with a conventional cap analog often have up to half of their caps in a reverse orientation. frontiersin.org These reverse-capped mRNAs are not efficiently recognized by eIF4E and therefore are not translated effectively. frontiersin.orgamerigoscientific.com By using ARCAs containing 3'-O-Methylguanosine, the synthesis of reverse-capped transcripts is prevented. researchgate.net This leads to a more homogeneous population of correctly capped mRNAs, which results in a significant increase in protein yield upon translation in cell-free systems or when introduced into cells. frontiersin.orgresearchgate.net Studies have shown that the translational efficiency of ARCA-capped transcripts can be more than double that of mRNAs capped with standard analogs. nih.govfrontiersin.org This enhancement is not due to a higher binding affinity of the ARCA structure itself to eIF4E, but rather to the elimination of non-translatable, reverse-capped isoforms from the mRNA population. nih.govfrontiersin.org

Table 2: Comparison of mRNA Cap Analogs for In Vitro Transcription

Cap Analog TypeKey Structural FeatureIncorporationResulting mRNA PopulationTranslational Efficiency
Standard Cap (m7GpppG)3'-OH on both guanosine (B1672433) moietiesCan incorporate in forward or reverse orientationMixture of correctly capped and reverse-capped mRNAReduced due to non-translatable reverse caps
Anti-Reverse Cap Analog (ARCA)3'-OH on m7G is replaced by 3'-O-CH3Incorporates only in the forward orientationHomogeneous population of correctly capped mRNASignificantly higher (approx. 2-fold increase)

Influence on mRNA Processing, Stability, and Degradation Pathways

While 3'-O-Methylguanosine is recognized as a methylated nucleoside analog and an RNA chain terminator capable of inhibiting viral RNA synthesis, its specific role in the processing, stability, and degradation of endogenous messenger RNA (mRNA) in eukaryotes is not extensively documented in scientific literature. The majority of research on mRNA methylation and its impact on stability has centered on other modifications, such as N6-methyladenosine (m6A), 7-methylguanosine (m7G) at the 5' cap, and 2'-O-methylation of the ribose moiety.

In contrast, 2'-O-methylation is a prevalent and functionally significant modification in eukaryotic mRNA. This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, is known to enhance mRNA stability. One of the key mechanisms by which 2'-O-methylation protects mRNA is by making it resistant to degradation by certain enzymes. For instance, the decapping and exoribonuclease protein DXO, which targets and degrades improperly capped RNAs, is unable to act on RNAs that have a 2'-O-methylated cap structure. This protective effect is crucial for maintaining the integrity of mRNA molecules, ensuring they can be efficiently translated into proteins.

The stability of an mRNA molecule is a critical determinant of its expression level within a cell. The process of mRNA degradation is tightly regulated and can proceed through various pathways, including deadenylation-dependent and -independent decapping, followed by exonucleolytic decay from either the 5' or 3' end. Modifications like 2'-O-methylation play a vital role in shielding the mRNA from these degradation machineries, thereby prolonging its half-life and influencing gene expression.

mRNA Degradation PathwaysKey Features
5' to 3' Decay Initiated by the removal of the 5' cap (decapping), followed by degradation by the XRN1 exonuclease.
3' to 5' Decay Typically begins with the shortening of the poly(A) tail (deadenylation), followed by degradation by the exosome complex.
Endonucleolytic Cleavage Involves cleavage within the mRNA molecule by endonucleases, followed by exonucleolytic degradation of the fragments.

While direct evidence for 3'-O-Methylguanosine's involvement in these pathways is scarce, the extensive research on 2'-O-methylation underscores the importance of ribose methylation in the post-transcriptional regulation of mRNA.

Modulation of Innate Immune Responses by Ribose Methylated mRNA

The innate immune system has evolved mechanisms to distinguish between self and non-self RNA, a critical process for detecting viral infections. Ribose methylation, particularly 2'-O-methylation of mRNA, plays a pivotal role in this self-versus-non-self discrimination. The presence of 2'-O-methylation on the 5' cap of host mRNA serves as a molecular signature of "self," preventing the activation of innate immune sensors.

Innate immune receptors such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs) including RIG-I and MDA5, are programmed to recognize foreign RNA structures, which often lack the modifications found in host RNA. For example, viral RNA may possess a 5'-triphosphate group, which is a potent activator of RIG-I. To evade this surveillance, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA, mimicking the host's mRNA cap structure.

The absence of 2'-O-methylation on viral RNA leads to its recognition by MDA5, triggering a downstream signaling cascade that results in the production of type I interferons. nih.gov Interferons are crucial cytokines that induce an antiviral state in surrounding cells, thereby limiting viral replication and spread. nih.gov Conversely, viral mRNAs that are 2'-O-methylated can evade this MDA5-dependent recognition, allowing the virus to replicate more efficiently. nih.gov

Research has shown that coronaviruses with deficient 2'-O-methyltransferase activity are more susceptible to the host's innate immune response, exhibiting increased induction of interferon and attenuated replication. nih.gov This highlights the critical role of ribose methylation in viral immune evasion.

Immune SensorLigand RecognizedConsequence of Activation
MDA5 Unmethylated viral dsRNAProduction of type I interferons, antiviral response. nih.gov
RIG-I RNA with 5'-triphosphateProduction of type I interferons, antiviral response.
TLR7/8 ssRNAProduction of pro-inflammatory cytokines and interferons.

Therefore, while information on 3'-O-Methylguanosine in this context is limited, the broader phenomenon of ribose methylation, exemplified by 2'-O-methylation, is a key modulator of the innate immune response to RNA.

Structural and Functional Contributions in Transfer RNA (tRNA)

2'-O-Methylguanosine as a Constituent Modification in tRNA

2'-O-Methylguanosine (Gm) is a post-transcriptional modification commonly found in transfer RNA (tRNA) across various organisms. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar of a guanosine nucleotide. The formation of 2'-O-Methylguanosine in tRNA is catalyzed by a specific class of enzymes known as tRNA (guanosine-2'-O-)-methyltransferases. These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor.

The presence and location of 2'-O-Methylguanosine within the tRNA molecule are not random. It is often found at specific positions, such as in the D-loop and the anticodon loop. For instance, in the extreme thermophile Thermus thermophilus, the content of 2'-O-Methylguanosine in tRNA increases at higher growth temperatures, suggesting a role in thermal adaptation. In yeast, 2'-O-methylation at residues 32 and 34 in the anticodon loop of certain tRNAs is crucial for proper translation. The absence of these modifications can lead to defects in protein synthesis and is associated with human diseases like non-syndromic X-linked intellectual disability.

Contribution to tRNA Structural Stability and Conformation

By stabilizing the local structure, 2'-O-Methylguanosine helps to maintain the canonical L-shaped tertiary structure of tRNA, which is essential for its function in protein synthesis. A stable tRNA structure is necessary for correct aminoacylation (the attachment of the correct amino acid), interaction with the ribosome, and accurate codon-anticodon pairing.

Modification in Ribosomal RNA (rRNA) and Ribosome Biogenesis

Identification and Localization of 2'-O-Methylguanosine in rRNA Molecules

2'-O-Methylguanosine is one of the most abundant modifications in eukaryotic ribosomal RNA (rRNA). In humans, there are over 100 known 2'-O-methylation sites within rRNA molecules. These modifications are not randomly distributed but are concentrated in functionally important regions of the ribosome, such as the peptidyltransferase center (PTC), the decoding site, and interfaces between the ribosomal subunits.

The precise location of 2'-O-Methylguanosine and other 2'-O-methylated nucleotides is determined by guide RNAs, specifically the box C/D small nucleolar RNAs (snoRNAs). These snoRNAs form ribonucleoprotein complexes (snoRNPs) with several proteins, including the methyltransferase fibrillarin. The snoRNA component guides the complex to the target site on the pre-rRNA through sequence complementarity, allowing for the site-specific methylation of the ribose sugar.

Several techniques have been developed to map 2'-O-methylation sites in rRNA. These methods often exploit the fact that the 2'-O-methyl group can impede the activity of reverse transcriptase under specific conditions or protect the adjacent phosphodiester bond from alkaline hydrolysis. More advanced techniques like RiboMethSeq allow for the quantitative analysis of 2'-O-methylation levels across the entire rRNA molecule.

Impact on Ribosomal Subunit Assembly and Translational Fidelity

Ribose 2'-O-methylation (Nm) is critical for the proper biogenesis of ribosomes and for ensuring the accuracy of protein synthesis. nih.gov Ribosomal RNAs (rRNAs) are heavily decorated with Nm modifications, with about 55 sites in yeast and over 100 in humans. wikipedia.orgnih.gov These modifications are not randomly placed; they often cluster in functionally crucial regions of the ribosome, such as the decoding center and the peptidyl-transferase center, where they are vital for efficient and accurate translation. oup.comtandfonline.com

The absence or reduction (hypo-methylation) of these modifications can lead to significant defects in translation. nih.gov Studies in yeast have shown that ribosomes with reduced 2'-O-methylation exhibit significant translational fidelity defects, including an increase in ribosomal frameshifting and the erroneous selection of near-cognate start codons. nih.govbiorxiv.org This suggests that rRNA 2'-O-methylation plays a significant role in regulating cellular translation by controlling the inherent dynamics of the ribosomal subunits and their interaction with translation factors. nih.govbiorxiv.org For example, specific 2'-O-methylated nucleotides, such as Gm2251 and Um2552 in the 23S rRNA, make direct contact with the CCA-end of transfer RNAs (tRNAs) located in the A and P sites of the ribosome, highlighting their importance in the mechanics of translation. nih.gov

Impact of rRNA 2'-O-Methylation on Ribosome Function
Function
Ribosome Biogenesis
Translational Fidelity
Ribosome Dynamics
Ligand Binding

General Cellular Processes Influenced by 2'-O-Methylation (Nm)

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar imparts specific physicochemical properties to the RNA molecule, influencing a wide range of cellular processes. nih.gov This single modification can alter RNA structure, stability, and its interactions with other molecules. nih.gov

Effects on RNA Hydrophobicity and Resistance to Nuclease Activity

The 2'-O-methyl group increases the hydrophobicity of the RNA molecule. nih.govbiorxiv.org This change in chemical nature is a direct consequence of replacing a polar hydroxyl (-OH) group with a nonpolar methyl (-CH3) group.

A key functional consequence of 2'-O-methylation is the enhanced resistance of RNA to degradation. The modification provides protection against both enzymatic and chemical cleavage. nih.govamerigoscientific.com By replacing the 2'-hydroxyl group, Nm modification abolishes its nucleophilic properties, rendering the adjacent phosphodiester bond significantly more resistant to alkaline hydrolysis. mdpi.commdpi.com Furthermore, the methyl group provides steric hindrance, which protects the RNA from being cleaved by various nucleases. mdpi.comsynoligo.com This increased stability is a crucial feature for long-lived RNA species like rRNA and is exploited in the development of therapeutic RNA-based drugs to prolong their half-life in the body. wikipedia.orgoup.com

Thermodynamic Stabilization of RNA Helical Structures

2'-O-methylation plays a significant role in stabilizing the helical structure of RNA. The presence of the methyl group biases the conformation of the ribose sugar to a C3'-endo pucker, which is the predominant conformation found in A-form RNA helices. amerigoscientific.commdpi.comnih.gov This "pre-organization" of the RNA backbone reduces the entropic penalty of forming a duplex, thus increasing the thermodynamic stability of RNA helices. oup.com Each Nm modification is estimated to stabilize an RNA duplex by approximately 0.2 kcal/mol. wikipedia.orgoup.comnih.gov This stabilization is critical for maintaining the structural integrity of various RNA molecules and their complexes. nih.gov

Modulation of RNA-Protein and RNA-RNA Interactions

The 2'-O-methyl modification can act as a recognition determinant or a steric impediment, thereby modulating the interactions between RNA and proteins, as well as between different RNA molecules. nih.govnih.gov The effect of Nm on protein binding is context-dependent; it can either enhance or diminish the affinity of RNA-binding proteins. nih.gov For instance, some proteins may specifically recognize the methylated ribose, leading to stronger binding, while for others, the methyl group may sterically hinder access to the RNA, preventing interaction. nih.govnih.gov

Disruption of RNA Tertiary Structures and Codon Reading Mechanisms

While 2'-O-methylation stabilizes local helical secondary structures, it can paradoxically lead to the disruption of more complex, long-range tertiary interactions. nih.gov In the case of mammalian 5.8S rRNA, methylation at a specific uridylic acid residue restricts the molecule to a more open and less compact tertiary structure. oup.com

The impact of Nm on codon reading is particularly profound. When present within the coding sequence of a messenger RNA (mRNA), a 2'-O-methylated nucleotide can severely impair translation. nih.gov The methyl group can sterically clash with universally conserved monitoring bases in the small ribosomal subunit's decoding center (such as G530, A1492, and A1493). nih.govresearchgate.net This interference disrupts the ribosome's ability to correctly proofread the codon-anticodon pairing, which can inhibit subsequent steps like GTP hydrolysis and tRNA accommodation, ultimately leading to the rejection of the correct tRNA and a decrease in translation efficiency. nih.govresearchgate.netresearchgate.net

Summary of 2'-O-Methylation (Nm) Effects
Property
Hydrophobicity
Nuclease Resistance
Helical Structure
Molecular Interactions
Tertiary Structure
Codon Reading

Involvement in Cellular Responses and Biological Phenotypes

The correct placement and regulation of 2'-O-methylation are essential for normal cellular function, and its dysregulation is implicated in a variety of human diseases. nih.govresearchgate.net For example, the overexpression of fibrillarin, the enzyme responsible for guiding many Nm modifications, has been linked to increased protein translation in breast cancer cells. oup.com

Loss of specific Nm modifications can lead to distinct biological phenotypes. In mice, the absence of certain Nm modifications on snRNAs results in impaired spermatogenesis. oup.com In the context of mRNA, snoRNA-guided 2'-O-methylation can act as a regulatory switch, influencing both the stability and the translatability of specific transcripts. This can lead to changes in protein expression that affect physiological processes. duke.eduduke.edu Furthermore, Nm modifications are involved in the innate immune system, where they help the cell to distinguish its own RNA from foreign RNA, thereby preventing an autoimmune response. researchgate.net The widespread functional importance of this modification underscores its role as a critical layer of epitranscriptomic regulation in determining cellular and organismal phenotypes.

Association with Biological Processes in Tumorigenesis and Cellular Proliferation

3'-O-Methylguanosine, a methylated nucleoside, has demonstrated notable inhibitory effects on malignant brain tumors. biosynth.com Research indicates that methylated purine (B94841) bases are found in higher concentrations in patients with tumors compared to healthy individuals. hmdb.ca This observation aligns with the broader understanding that DNA hypermethylation is a frequent characteristic of malignant cells. hmdb.ca The presence of O6-methylguanine, a related methylated guanosine, is considered a critical event in the initiation of lung tumors in animal models. aacrjournals.org The persistence of this adduct in DNA is strongly correlated with tumor yield. aacrjournals.org

In the context of glioblastoma, a particularly aggressive brain tumor, 3'-O-Methylguanosine has shown potent anti-glioblastoma activity. dcchemicals.com Its mechanisms of action are multifaceted, including the blockage of tumor invasion and cytokinesis, which leads to the formation of cells with multiple nuclei (polyploidy). dcchemicals.com Furthermore, it disrupts mitochondrial dynamics, leading to an increase in reactive oxygen species (ROS) and triggering a form of iron-dependent cell death known as ferroptosis. dcchemicals.com This compound also sensitizes tumors to radiotherapy and kinase inhibitors by activating specific cellular pathways through ROS-driven mechanisms. dcchemicals.com

The role of methylation in cellular proliferation is further highlighted by the function of methyltransferase-like 3 (METTL3), an enzyme responsible for N6-methyladenosine (m6A) modification in RNA. nih.gov While distinct from 3'-O-methylation, the broader implications of RNA methylation are significant. METTL3 has been shown to promote cell proliferation in various cancers, including lung, breast, ovarian, and gastric cancers. nih.gov This underscores the critical role of nucleoside methylation in regulating cellular growth and its potential as a target for cancer therapy.

Interactive Data Table: Effects of 3'-O-Methylguanosine on Tumorigenic Processes

Biological ProcessEffect of 3'-O-MethylguanosineAssociated Cancer Type(s)Mechanism of Action
Tumor InvasionInhibitionGlioblastomaBlocks tumor cell invasion and cytokinesis. dcchemicals.com
Cellular ProliferationInhibitionMalignant Brain TumorsGeneral inhibitory properties. biosynth.com
Cell DeathInductionGlioblastomaDisrupts mitochondrial dynamics, increases ROS, and triggers ferroptosis. dcchemicals.com
Sensitization to TherapyEnhancementGlioblastomaSensitizes tumors to radiotherapy and kinase inhibitors via ROS-driven pathways. dcchemicals.com

Inhibition of DNA, RNA, and Peptide Hormone Synthesis Pathways

3'-O-Methylguanosine functions as a blocker of DNA, RNA, and peptide hormone synthesis. biosynth.com As a methylated nucleoside analog, it acts as an RNA chain terminator. dcchemicals.commedchemexpress.com This inhibitory action is particularly effective against early virus-specific RNA synthesis. dcchemicals.commedchemexpress.com The termination of the growing RNA chain prevents the proper transcription of genetic information, thereby halting the synthesis of proteins essential for viral replication and other cellular processes.

The impact of guanosine methylation on the fundamental processes of DNA replication and transcription is significant. The presence of methylated guanosine adducts, such as O6-methylguanosine, can lead to mutagenicity during DNA replication. nih.gov DNA polymerases may incorrectly incorporate thymidine (B127349) instead of cytosine when encountering O6-methylguanosine, resulting in GC to AT transition mutations. nih.gov This level of disruption to the fidelity of DNA replication highlights the potent inhibitory nature of guanosine methylation.

Furthermore, the effects of methylation extend to the process of translation. O6-methylguanosine's presence within an mRNA codon can have position-dependent effects on the speed and fidelity of the ribosome. nih.govwustl.edu When located at the second position of a codon, it can dramatically slow the rate of peptide-bond formation, effectively stalling the ribosome. nih.gov This demonstrates that methylation can directly interfere with the synthesis of proteins, which would include peptide hormones.

Interactive Data Table: Research Findings on the Inhibitory Actions of 3'-O-Methylguanosine

Pathway InhibitedSpecific EffectMolecular MechanismSupporting Evidence
RNA SynthesisChain TerminationActs as a methylated nucleoside analog that terminates the growing RNA chain. dcchemicals.commedchemexpress.comPreferentially inhibits early virus-specific RNA synthesis. dcchemicals.commedchemexpress.com
DNA SynthesisBlockedGeneral inhibition of DNA synthesis. biosynth.comNot specified in the provided context.
Peptide Hormone SynthesisBlockedGeneral inhibition of peptide hormone synthesis. biosynth.comNot specified in the provided context.

Effects on Bacterial Growth and Antimicrobial Resistance

3'-O-Methylguanosine has been observed to inhibit the growth of certain bacterial strains, including those resistant to erythromycin. biosynth.com This suggests a potential role for this compound in overcoming antibiotic resistance, a significant challenge in modern medicine. The accumulation of antibiotics in the environment is a contributing factor to the rise of resistant bacteria. nih.gov

DNA methylation is a crucial mechanism in bacteria, involved in processes such as defending against foreign DNA, maintaining mobile genetic elements, DNA mismatch repair, and regulating gene expression. frontiersin.org Alterations in the DNA methylation patterns of bacteria, which can occur under stress conditions like antibiotic exposure, can lead to transient, adaptive antibiotic resistance. frontiersin.org For instance, changes in methylation can lead to the overexpression of efflux pumps, which actively remove antibiotics from the bacterial cell. frontiersin.org

While the direct mechanisms by which 3'-O-Methylguanosine inhibits bacterial growth are not fully elucidated in the provided context, its nature as a methylated nucleoside suggests it could interfere with essential bacterial processes that rely on nucleic acid synthesis and methylation. The relationship between methylation and mutation in bacteria is also a critical factor in the development of stable antibiotic resistance. frontiersin.org Methylated bases can be "mutational hotspots," and a temporary resistance provided by epigenetic changes can allow time for advantageous genetic mutations to arise and become fixed in the bacterial population. frontiersin.org

Mechanistic Studies of 3 O Methylguanosine Action

Molecular Interactions in RNA Synthesis Termination

The primary and most well-understood function of 3'-O-Methylguanosine, particularly in its triphosphate form (3'-O-methyl GTP), is as a chain terminator in RNA synthesis. trilinkbiotech.comcaymanchem.commedchemexpress.com During transcription, RNA polymerase catalyzes the formation of phosphodiester bonds between incoming ribonucleoside triphosphates (NTPs) and the growing RNA chain. This process requires a free 3'-hydroxyl group on the last incorporated nucleotide to attack the alpha-phosphate of the incoming NTP.

The presence of a methyl group on the 3'-hydroxyl of guanosine (B1672433) in 3'-O-MeG physically blocks this crucial step. trilinkbiotech.com Once incorporated into the nascent RNA transcript, the methylated 3' end prevents the addition of the next nucleotide, effectively halting further elongation of the RNA chain. medchemexpress.com This property has been harnessed experimentally to terminate RNA synthesis at specific positions, for instance, in the preparation of early RNA polymerase II elongation intermediates and in DNA sequencing methodologies. caymanchem.comnih.gov

Influence of Ribose Methylation on RNA Polymerase Dynamics

The incorporation of a 3'-O-methylated nucleotide directly impacts the dynamic process of transcription by RNA polymerase. The termination of chain elongation is the most drastic effect, but the presence of such modified nucleotides can also influence the pausing of the polymerase. Transcription is not a continuous process; RNA polymerase can pause at specific sequences. nih.gov The use of 3'-O-methylated NTPs, including 3'-O-methylguanosine-5'-triphosphate, has been instrumental in creating RNA ladders to map the precise locations of these transcriptional pause sites. nih.gov

Furthermore, studies on RNA polymerase II have shown that the transcription complex undergoes structural transitions during the early stages of elongation. The analysis of the transcription bubble in complexes stalled at specific registers using reagents like 3'-O-methylguanosine triphosphate has revealed that the bubble expands and retracts in a dynamic fashion. nih.gov This suggests that the incorporation of a chain-terminating nucleotide analog can trap the polymerase in specific conformational states, allowing for detailed structural and functional analysis. The rate of transcription and the propensity for pausing can be influenced by various factors, including the sequence of the DNA template and the availability of NTPs. While the direct kinetic effects of 3'-O-MeG on polymerase movement beyond chain termination are not extensively detailed, it is clear that modifications to the ribose-phosphate backbone can significantly alter the elongation process. nih.govnih.gov

Structural Basis of Ribose-Methylated Nucleoside Recognition by Specific Proteins

The recognition of modified nucleosides by proteins is a fundamental aspect of cellular regulation, from DNA repair to innate immunity. The addition of a methyl group to the ribose can significantly alter the shape, hydrophobicity, and hydrogen-bonding potential of the nucleoside, thereby influencing its interaction with protein binding pockets.

While direct studies on 3'-O-Methylguanosine's interaction with Toll-like receptors (TLRs) are limited, extensive research on the closely related 2'-O-Methylguanosine provides valuable insights into how ribose methylation can modulate immune responses. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, playing a key role in the innate immune response to viral pathogens. mdpi.comfrontiersin.org

Recent findings indicate that short RNA fragments containing 2'-O-methylated guanosine can act as potent antagonists for TLR7 and TLR8. biorxiv.orgescholarship.org This suggests that the immune system uses such modifications to distinguish "self" RNA from foreign RNA, thereby preventing autoimmune reactions. mdpi.com Structural studies of TLRs reveal specific binding sites for nucleosides and oligonucleotides. mdpi.comescholarship.org The methylation at the 2'-O position can interfere with the hydrogen bonding network required for receptor activation or promote a conformation that is inhibitory. This modulation is sequence-specific, highlighting the nuanced interplay between the modified nucleoside and its surrounding sequence context in protein recognition. biorxiv.org

The binding of proteins to RNA is governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. thermofisher.com The introduction of a methyl group on the ribose sugar, such as in 3'-O-Methylguanosine, can impact these interactions in several ways.

The methyl group adds bulk to the sugar ring, which can lead to steric hindrance, preventing the RNA from adopting the precise conformation required for binding to a protein. researchgate.net Conversely, the hydrophobic nature of the methyl group could favor interactions with nonpolar pockets on a protein surface.

Enzymatic Regulation and Metabolic Pathways of 3'-O-Methylguanosine

The metabolism of modified nucleosides is a critical area of study, with implications for both normal cellular function and the development of therapeutic agents.

There is evidence suggesting a link between 3'-O-Methylguanosine and the glucose transporter 1 (GLUT1). biosynth.comcymitquimica.com GLUT1 is an integral membrane protein responsible for facilitating the transport of glucose across the plasma membrane. biointerfaceresearch.com Some reports indicate that GLUT1 may regulate the metabolism of 3'-O-Methylguanosine. biosynth.comcymitquimica.com However, the precise molecular mechanism of this regulation and whether 3'-O-Methylguanosine is a direct substrate for transport or if GLUT1 influences its metabolic fate indirectly remains to be fully elucidated. It has also been noted that 3-O-methylglucose, a non-metabolizable analog of glucose, can block the increase in glucose transport activity, a process in which GLUT1 is involved. nih.gov

The metabolic pathways of many modified nucleosides are complex, often involving a series of phosphorylation and degradation steps. nih.govshimadzu.com While the synthesis of 3'-O-Methylguanosine for research purposes is well-established, its endogenous metabolic pathways are less clear. researchgate.net It has been suggested that, like other nucleoside analogs, 3'-O-Methylguanosine would need to be phosphorylated to its triphosphate form by cellular kinases to exert its chain-terminating effects in vivo. researchgate.net The enzymes responsible for the potential degradation or modification of 3'-O-Methylguanosine in the cell are not well characterized.

Dehydroascorbic Acid Reductase Pathway and Metabolite Formation

Research indicates that the metabolism of 3'-O-Methylguanosine is linked to the dehydroascorbic acid reductase (DHAR) pathway. biosynth.com The DHAR pathway is a crucial component of the ascorbate-glutathione cycle, which is responsible for the regeneration of ascorbic acid (vitamin C), a key antioxidant. researchgate.net In this cycle, dehydroascorbate reductase catalyzes the reduction of dehydroascorbic acid (DHA), the oxidized form of ascorbic acid, back to its reduced, active form using glutathione (B108866) (GSH) as the reducing agent. researchgate.netarvojournals.org

One study has reported that 3'-O-Methylguanosine is directly metabolized by the enzyme dehydroascorbic acid reductase. biosynth.com The rate of this metabolic process is reportedly regulated by the glucose transporter 1 (GLUT1). biosynth.com This is noteworthy as dehydroascorbic acid can be transported across cell membranes by GLUT isoforms. researchgate.net

The metabolic breakdown of 3'-O-Methylguanosine through this pathway is reported to yield specific metabolites. biosynth.com According to the findings, the process results in the formation of 3'-deoxyadenosine monophosphate (dAMP), which is then further metabolized to adenosine (B11128) monophosphate (AMP). biosynth.com

Table 1: Metabolic Profile of 3'-O-Methylguanosine via Dehydroascorbic Acid Reductase

Substrate Enzyme Reported Metabolites
3'-O-Methylguanosine Dehydroascorbic Acid Reductase 3'-deoxyadenosine monophosphate (dAMP), Adenosine monophosphate (AMP)

Data sourced from Biosynth. biosynth.com

Further research has identified the optimal conditions for this enzymatic reaction. biosynth.com

Table 2: Optimal Reaction Conditions

Parameter Value
Optimal pH 7.3
Optimal Temperature 37 °C

Data sourced from Biosynth. biosynth.com

Detection and Analytical Methodologies for 3 O Methylguanosine

Chromatographic Techniques for Modified Nucleoside Analysis

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures, making them well-suited for the study of modified nucleosides like 3'-O-MeG. These techniques involve the digestion of RNA into its constituent ribonucleosides, which are then separated and identified.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of modified nucleosides. In this method, a sample containing the ribonucleosides is passed through a column packed with a stationary phase. Different nucleosides interact with the stationary phase to varying degrees, causing them to separate as they are carried through the column by a liquid mobile phase.

Vendors of 3'-O-Methylguanosine often use HPLC to assess the purity of their synthesized compounds, ensuring it meets a high standard, frequently greater than or equal to 98% purity. hartmann-analytic.de The technique is also fundamental in research for separating various modified bases from DNA or RNA hydrolysates. nih.govjst.go.jp For instance, HPLC with electrochemical detection has been successfully employed to measure methylated bases in DNA, demonstrating its sensitivity and utility in this type of analysis. nih.govjst.go.jp

Coupling with Mass Spectrometry (LC-MS/MS) for Identification and Quantification

To enhance the specificity and sensitivity of detection, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for both the separation of nucleosides by liquid chromatography and their precise identification and quantification based on their mass-to-charge ratio. creative-biogene.comcd-genomics.com

The general workflow for LC-MS/MS analysis of RNA modifications involves several key steps:

RNA Preparation: Isolation of total RNA or enrichment of specific RNA types like mRNA or tRNA. creative-biogene.comarraystar.com

Hydrolysis: Enzymatic digestion of the RNA into individual ribonucleosides. creative-biogene.comcd-genomics.com

LC-MS/MS Analysis: Separation of the ribonucleosides by HPLC followed by their detection and quantification using mass spectrometry. creative-biogene.comcd-genomics.com The mass spectrometer provides a direct readout of any modifications that alter the mass of a nucleoside. cd-genomics.com

Data Analysis: Interpretation of the mass spectrometry data to identify and quantify the modified nucleosides present in the sample. creative-biogene.comarraystar.com

Several analytical service providers offer LC-MS-based analysis for a wide range of RNA modifications, including the capability to detect 3'-O-methyladenosine, a structurally related compound. arraystar.comarraystar.com These services highlight the robustness and high-performance nature of LC-MS/MS for quantitatively analyzing complex RNA modifications from various biological samples. arraystar.com Studies have utilized validated LC-MS/MS methods, often in the multiple reaction monitoring (MRM) mode, to determine the levels of various modified nucleosides, including O-methylguanosine, in biological fluids like urine. nih.gov

Sequencing-Based Approaches for RNA Methylation Profiling

Reverse Transcription-Based Methods for Modification Detection

Reverse transcription (RT) is a key process in many RNA sequencing workflows, where an RNA template is used to synthesize a complementary DNA (cDNA) strand. The presence of a modified nucleoside can affect the efficiency and fidelity of the reverse transcriptase enzyme.

Certain RNA modifications can cause the reverse transcriptase to pause or stall, leading to an accumulation of truncated cDNA products. This phenomenon can be exploited to map the location of the modification. For example, methods have been developed to detect 2'-O-methylation by observing the pausing of reverse transcriptase at low deoxynucleotide triphosphate (dNTP) concentrations. tandfonline.com The resulting differences in cDNA production can be measured by quantitative real-time PCR (qPCR). tandfonline.com

Alternatively, some modifications can induce misincorporations during cDNA synthesis. For instance, when reverse transcriptase encounters 8-oxo-7,8-dihydroguanine, it can insert either an adenine (B156593) or a cytosine opposite the modified base. nih.gov This misincorporation signature can then be identified through sequencing. Similarly, inosine (B1671953), a guanosine (B1672433) analog, is recognized as guanosine by reverse transcriptases, leading to a detectable change in the resulting DNA sequence. acs.org However, it is important to note that other modifications within the tRNA sequence can sometimes interfere with and create artifacts in RT-based detection methods. acs.org

High-Throughput Sequencing for Transcriptome-Wide Analysis

High-throughput sequencing, also known as next-generation sequencing (NGS), has revolutionized the field of genomics and transcriptomics by enabling the parallel sequencing of millions of DNA or RNA fragments. alitheagenomics.comshs-conferences.org This technology allows for the comprehensive, transcriptome-wide analysis of RNA modifications.

Several high-throughput sequencing methods have been developed to map specific RNA modifications. For example, MeRIP-Seq combines methylated RNA immunoprecipitation with RNA sequencing to map m6A modifications across the transcriptome. cd-genomics.com More direct methods, such as nanopore sequencing, allow for the sequencing of native RNA molecules without the need for reverse transcription or PCR amplification, thereby avoiding potential biases and enabling the direct detection of modifications like m6A. cd-genomics.com

A method called AlkAniline-Seq has been developed for the simultaneous mapping of 7-methylguanosine (B147621) (m7G) and 3-methylcytidine (B1283190) (m3C) at single-nucleotide resolution. nih.govnih.gov This technique relies on the chemical cleavage of the RNA backbone at the site of these modifications, followed by the ligation of sequencing adapters to the resulting fragments. nih.gov While this method is specific for m7G and m3C, the underlying principle of chemical treatment followed by high-throughput sequencing is a common strategy for mapping various RNA modifications.

Quantitative Methodologies for Specific Internal RNA Methylations (e.g., m7G-quant-seq)

To not only identify but also quantify the stoichiometry of specific internal RNA methylations, specialized quantitative methods have been developed. One such method is m7G-quant-seq, designed for the quantitative detection of internal N7-methylguanosine (m7G) sites in tRNAs at single-base resolution. nih.govnih.govacs.org

The m7G-quant-seq method involves the following key steps:

Chemical Treatment: Efficient chemical reduction and mild depurination convert the internal m7G sites into abasic sites. nih.govacs.org

Reverse Transcription: During reverse transcription, the abasic sites induce a mixed pattern of variations, including mutations (G to A, C, or T) and deletions. nih.govacs.org

Quantification: The total variation ratio at each methylated site is calculated to quantify the fraction of m7G modification. nih.govnih.gov Calibration curves derived from known standards are used to determine the methylation level more accurately. nih.gov

This method has been successfully applied to detect and quantify internal m7G sites in human cytoplasmic tRNAs from cell lines like HeLa and HEK293T. nih.govacs.org While m7G-quant-seq is specific for N7-methylguanosine, the principles of quantitative analysis of reverse transcription signatures can be adapted for other RNA modifications, provided that the modification can be converted into a signal detectable by sequencing.

Other Advanced Detection Techniques for RNA Modifications

The landscape of RNA modification analysis is continually evolving, with a range of sophisticated techniques being developed to provide greater sensitivity, specificity, and resolution. These methods are crucial for deciphering the roles of modifications like 3'-O-Methylguanosine in biological systems.

Antibody-Based Methodologies for Methylation Analysis

Antibody-based techniques are a cornerstone for the detection of RNA methylations, including 3'-O-Methylguanosine. These methods leverage the high specificity of antibodies to target and isolate RNA molecules containing the modification of interest.

A primary technique in this category is Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-Seq) . In this approach, RNA is fragmented, and an antibody specific to the methylation, such as m6A, is used to immunoprecipitate the RNA fragments containing the modification. nih.govillumina.com These enriched fragments are then sequenced, allowing for a transcriptome-wide mapping of the modification. nih.govillumina.com While powerful, a significant challenge with antibody-based methods is the potential for cross-reactivity, where antibodies may bind to similar, unintended modifications, leading to false-positive signals. mdpi.com For instance, distinguishing between N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am) can be particularly challenging due to the structural similarities of these marks. mdpi.com

To enhance the precision of antibody-based detection, techniques incorporating ultraviolet (UV) cross-linking have been developed. aging-us.com This additional step creates a covalent bond between the antibody and the modified RNA, which helps in identifying the exact location of the modification during reverse transcription, often leaving a specific signature such as a truncation or mutation in the resulting cDNA. aging-us.comiu.edu This approach, often referred to as cross-linking and immunoprecipitation (CLIP), and its variants like miCLIP, can achieve single-nucleotide resolution. iu.eduoup.com

Commercially available monoclonal antibodies specific for 2'-O-Methylguanosine (Gm) are available, facilitating research focused on this particular modification. creative-diagnostics.com Enzyme-linked immunosorbent assays (ELISA) also utilize specific antibodies for the quantitative detection of total RNA methylation from a sample. nih.govdanaher.com

Table 1: Overview of Antibody-Based Methodologies

Technique Principle Resolution Key Advantage Key Limitation
MeRIP-Seq Immunoprecipitation of methylated RNA fragments followed by high-throughput sequencing. nih.govillumina.comPeak-level (~100-200 nt) iu.eduTranscriptome-wide mapping of modifications. nih.govPotential for antibody cross-reactivity. mdpi.com
miCLIP-Seq UV cross-linking of antibody to modified RNA, followed by immunoprecipitation and sequencing. iu.eduoup.comSingle-nucleotide oup.comHigh-resolution mapping of modification sites. oup.comCan be technically demanding.
ELISA Quantitative detection of total RNA methylation using specific antibodies and a colorimetric assay. nih.govdanaher.comNot applicable (total quantification)Rapid and quantitative assessment of global methylation levels. nih.govDoes not provide sequence-specific information.

Enzymatic Digestion-Based and Ligation-Based Assays

Enzymatic and ligation-based assays offer alternative strategies for the detection and quantification of RNA modifications, often providing site-specific information.

Enzymatic digestion coupled with analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the global analysis of modified nucleosides. nih.gov In this method, RNA is completely hydrolyzed into its constituent nucleosides by enzymes such as nuclease P1 and bacterial alkaline phosphatase. nih.govrsc.org The resulting nucleosides are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by mass spectrometry. nih.gov This approach can distinguish between isomers like 1-methylguanosine (B33566) and 2'-O-methylguanosine based on their distinct fragmentation patterns in the mass spectrometer. tandfonline.com

Ligation-based assays exploit the sensitivity of DNA or RNA ligases to modifications at or near the ligation junction. A method developed by Pan and colleagues provides a quantitative measure of 2'-O-methylation. nih.gov This assay utilizes two sets of DNA primer pairs: a "discriminating" pair where the ligation junction is immediately 3' to the nucleotide being tested, and a "non-discriminating" pair where the junction is 5' to the test site. nih.gov The presence of a 2'-O-methyl group inhibits ligation by the discriminating primer pair, while the non-discriminating pair is unaffected. nih.gov The relative ligation efficiency can then be used to quantify the level of methylation at that specific site. nih.gov

Another enzymatic approach involves the use of methylation-sensitive endoribonucleases. For example, the E. coli toxin MazF is an endoribonuclease that cleaves RNA at ACA sequences but is blocked by N6-methyladenosine (m6A) at that site. royalsocietypublishing.org This property has been harnessed in assays to detect the presence of m6A. royalsocietypublishing.org

Table 2: Comparison of Enzymatic and Ligation-Based Assays

Method Principle Output Key Advantage Key Limitation
LC-MS/MS Complete enzymatic digestion of RNA to nucleosides followed by chromatographic separation and mass spectrometric detection. nih.govAbsolute quantification of various modifications.Highly accurate and can identify novel modifications. nih.govDestroys the sequence context of the modification. cd-genomics.com
Ligation-Based Assay Differential ligation efficiency of DNA primers flanking a potential modification site. nih.govSite-specific quantification of methylation. nih.govProvides quantitative data for a specific, known site.Requires prior knowledge of the potential modification site.
MazF-Based Assay Cleavage or lack thereof by the methylation-sensitive endonuclease MazF. royalsocietypublishing.orgDetection of m6A within a specific sequence context.Provides functional validation of methylation status.Limited to specific sequence motifs and sensitive to other modifications like m1A. royalsocietypublishing.org

Hybridization-Based and Direct RNA-Based Detection Methods

Hybridization and direct RNA sequencing methods represent the cutting edge of RNA modification analysis, offering unique advantages in terms of throughput and the ability to analyze native RNA molecules.

Hybridization-based methods rely on the principle that RNA modifications can alter the stability of RNA-DNA or RNA-RNA duplexes. For example, the presence of a methyl group can destabilize base pairing, which can be detected by changes in the melting temperature of a duplex formed with a complementary DNA probe. nih.gov Fluorescently labeled probes can be used to monitor these changes, providing a means to detect modifications in situ. nih.govnih.gov

Direct RNA sequencing , pioneered by Oxford Nanopore Technologies (ONT), offers a revolutionary approach by sequencing native RNA molecules directly, without the need for reverse transcription or amplification. oup.comupf.edu As an RNA molecule passes through a protein nanopore, it creates characteristic disruptions in an ionic current. nih.gov These electrical signals are then decoded to determine the RNA sequence. springernature.com Crucially, modified bases like 3'-O-Methylguanosine can produce distinct electrical signals compared to their canonical counterparts, allowing for their direct detection and mapping within the full-length RNA transcript. nih.govacs.org While this technology holds immense promise, it is still an area of active development, with ongoing efforts to improve the accuracy of modification calling and to build a comprehensive library of signals for all known RNA modifications. nih.govbiorxiv.org

Table 3: Features of Hybridization and Direct RNA-Based Methods

Method Principle Key Feature Advantage Challenge
Hybridization-Based Altered melting properties of a nucleic acid duplex due to a modification. nih.govDetection via fluorescent probes. nih.govEnables in situ detection of modifications. researchgate.netIndirect detection, may lack single-base resolution.
Direct RNA Sequencing Detection of distinct ionic current signals as a native RNA molecule passes through a nanopore. nih.govSequencing of full-length, native RNA molecules. elifesciences.orgPreserves information about all modifications on a single molecule. upf.eduAccuracy of modification detection is still under development for many modifications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules, including modified nucleosides like 3'-O-Methylguanosine. jchps.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uk

In the context of 3'-O-Methylguanosine, ¹H NMR and ¹³C NMR are primary tools. The chemical shift of the methyl group's protons and carbon provides direct evidence of the O-methylation at the 3' position of the ribose sugar. nih.gov Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between the methyl group and the ribose, and between the ribose and the guanine (B1146940) base, thus confirming the complete structure of the modified nucleoside. nih.govnd.edu

While NMR is powerful for structural determination of isolated compounds, its application to large RNA molecules is more complex due to signal overlap and broadening. However, for studying the structural impact of a specific modification within a small RNA oligonucleotide, NMR remains an invaluable tool. tandfonline.com

Research Applications and Experimental Models Utilizing 3 O Methylguanosine

Utilization as a Biochemical Research Reagent and Analog

3'-O-Methylguanosine and its derivatives are valuable tools in biochemical and molecular biology research, primarily serving as analogs of naturally occurring nucleosides and nucleotides. myskinrecipes.com One of its key applications is as a chain terminator in RNA synthesis. medchemexpress.comtrilinkbiotech.com The presence of a methyl group on the 3'-hydroxyl position of the ribose sugar prevents the formation of a phosphodiester bond, thereby halting the elongation of the RNA chain. medchemexpress.comtrilinkbiotech.com This property is particularly useful in studies of RNA polymerase II, where 3'-O-Methylguanosine-5'-O-triphosphate (3'-O-methyl GTP) has been employed as a chain termination reagent to prepare and study early elongation intermediates. caymanchem.com

As a methylated nucleoside analog, 3'-O-Methylguanosine is also utilized to investigate processes involving RNA metabolism and modification. myskinrecipes.com It has been noted that endogenous methylated nucleosides, including 3'-O-Methylguanosine, can be found at elevated levels in the body fluids of individuals with tumors compared to healthy controls, suggesting its potential as a biomarker in cancer research. trilinkbiotech.comfoodb.ca Furthermore, its triphosphate form, 3'-O-Methyl-GTP, is used to study the impact of post-transcriptional modifications on gene expression. It can selectively inhibit cap-dependent translation initiation by interacting with the eukaryotic initiation factor 4E (eIF4E), a key protein in protein synthesis. This inhibitory function makes it a valuable reagent in cancer research, where the activity of eIF4E is often dysregulated. nih.gov

The unique chemical properties of 3'-O-Methylguanosine derivatives, such as enhanced stability and altered binding affinities, make them useful for studying RNA structure, function, and interactions with various enzymes and proteins involved in nucleotide metabolism.

Application in In Vitro Transcription and Translation Systems for Mechanistic Studies

3'-O-Methylguanosine plays a significant role in mechanistic studies of in vitro transcription and translation, largely through its incorporation into anti-reverse cap analogs (ARCAs). researchgate.netfishersci.com Eukaryotic messenger RNA (mRNA) typically possesses a 5' cap structure, 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, which is crucial for efficient translation. researchgate.netnih.gov

The use of 3'-O-Methylguanosine-containing cap analogs allows for more accurate and efficient synthesis of specific proteins from cloned DNA sequences in coupled transcription-translation systems. d-nb.info These systems are instrumental in dissecting the mechanisms of gene expression, from transcription initiation and elongation to the intricacies of cap-dependent translation. caymanchem.comnih.gov The ability to produce a homogenous population of correctly capped mRNAs facilitates detailed studies on the role of the 5' cap in mRNA stability, splicing, nuclear export, and the initiation of protein synthesis. nih.govoup.com

Development of Modified RNA Cap Analogs for Enhanced RNA Stability and Function

The development of modified RNA cap analogs incorporating 3'-O-methylguanosine has been pivotal in enhancing the stability and translational efficiency of synthetic mRNAs. researchgate.netthermofisher.com The primary innovation in this area is the Anti-Reverse Cap Analog (ARCA), which contains a 3'-O-methyl modification on the 7-methylguanosine (m7G) moiety. researchgate.netfishersci.com This modification ensures that the cap analog is incorporated only in the correct orientation during in vitro transcription, leading to the production of mRNAs that are translated more efficiently. researchgate.netresearchgate.net

Further research has explored additional modifications to the ARCA structure to further improve RNA properties. For instance, cap analogs with methyl groups on both N7-guanosine moieties and a 3'-O-methyl group on one ribose have been synthesized. thermofisher.com These modifications can lead to even greater translational activity. thermofisher.com For example, a cap analog with a 3'-OH modification and an additional N7 methyl group demonstrated a 2.6-fold higher translational activity compared to conventional cap analogs, likely due to increased stability of the transcribed mRNA in cell culture. thermofisher.com

These modified cap analogs are crucial for various applications, including the development of mRNA-based therapeutics and vaccines, where maximizing protein expression from a given amount of mRNA is essential. researchgate.net The enhanced stability conferred by these modifications protects the mRNA from degradation by exonucleases, thereby increasing its half-life and the total amount of protein produced. oup.commdpi.com The systematic development and testing of novel cap analogs, including those with phosphorothioate (B77711) modifications for increased resistance to decapping enzymes, continue to be an active area of research aimed at optimizing RNA function for therapeutic and research purposes. acs.org

Table 1: Comparison of Modified RNA Cap Analogs

Cap Analog TypeKey Modification(s)Primary Advantage(s)Relative Translational Efficiency (Compared to Conventional Cap)
Conventional Cap (m7GpppG)7-methylguanosineBasic cap structure1x
Anti-Reverse Cap Analog (ARCA) 3'-O-methylguanosine Prevents reverse incorporation, increases functional mRNA~2.3-2.6x researchgate.net
Double-sided m7G AnalogMethyl groups on both guanosinesIncreased translational activity1.6x thermofisher.com
ARCA with additional N7-methyl group3'-O-methylguanosine, additional N7-methylationFurther enhanced translational activity and stability2.6x thermofisher.com

This table is generated based on the provided text and may not be exhaustive.

Investigation in Diverse Non-Human Biological Systems

While 3'-O-methylguanosine is primarily associated with eukaryotic mRNA capping, studies in prokaryotic models like Escherichia coli have provided valuable insights into related RNA modifications and repair mechanisms. E. coli is a widely used model organism for studying fundamental biological processes, including DNA and RNA metabolism. geneticsmr.org Research in E. coli has been instrumental in characterizing enzymes that act on methylated nucleosides. For instance, the spoU gene in E. coli has been identified as being essential for the activity of tRNA (Gm18) 2'-O-methyltransferase, an enzyme that creates 2'-O-methylguanosine in tRNA. nih.gov Although this is a different isomer from 3'-O-methylguanosine, these studies contribute to the broader understanding of RNA methylation.

Furthermore, E. coli has been used as a system to study DNA repair mechanisms for alkylated bases, such as 3-methylguanine. oup.com While distinct from 3'-O-methylguanosine, these studies on base excision repair pathways in E. coli provide a foundational understanding of how cells handle modified nucleotides, which is relevant to the stability and processing of modified RNAs in all organisms. oup.com The epitranscriptome of E. coli, which includes various modified ribonucleosides, is an active area of research, with studies aiming to detect and quantify modifications like N6-methyladenosine and pseudouridine (B1679824) in mRNA. biorxiv.org

HeLa cells, a human cervical cancer cell line, have been a cornerstone of research into eukaryotic mRNA structure and function, including the role of the 5' cap. Early studies using HeLa cells were crucial in identifying the blocked and methylated 5' terminal structures of histone mRNA. nih.gov These studies revealed the presence of 7-methylguanosine at the 5' terminus, linked to other methylated nucleosides like 2'-O-methyladenosine and 2'-O-methylguanosine. nih.govnih.gov

Research on HeLa cells has also elucidated the importance of the 5' cap for cap-dependent translation, a process that is often inhibited during mitosis. tandfonline.com The cap-binding protein eIF4E, which recognizes the m7G cap, is a key regulator of this process and its overexpression is linked to cancer. srce.hr The use of 3'-O-methylguanosine-containing cap analogs in studies with HeLa cell extracts has helped to dissect the mechanisms of translation initiation. Furthermore, the transfection of HeLa cells with mRNAs capped with novel cap analogs, including those with 3'-O-methyl modifications, has been used to assess their translational efficiency in a cellular context. researchgate.net These experiments are vital for validating the enhanced performance of modified mRNAs designed for therapeutic applications.

3'-O-Methylguanosine and its analogs have significant applications in virology, particularly in the study of viruses that rely on a 5' cap structure for the translation of their mRNAs. fishersci.com Many viral RNAs possess a 5' cap that is structurally similar to eukaryotic mRNA, which allows them to hijack the host cell's translation machinery. fishersci.com

Research has shown that 3'-O-methylated nucleoside analogs, including 3'-O-methylguanosine, can inhibit the replication of certain viruses. For example, 3'-O-methylguanosine has been demonstrated to inhibit the growth of vaccinia virus and the synthesis of early virus-specific RNA. medchemexpress.com This inhibitory effect is attributed to its function as an RNA chain terminator, which disrupts viral RNA synthesis. medchemexpress.com

Furthermore, the development of Anti-Reverse Cap Analogs (ARCAs) containing 3'-O-methylguanosine has provided powerful tools for studying viral translation. fishersci.com By ensuring the synthesis of correctly capped viral mRNAs in vitro, researchers can more accurately study the mechanisms of viral protein synthesis and the role of the 5' cap in this process. fishersci.com These studies are essential for understanding the viral life cycle and for identifying potential targets for antiviral therapies. The investigation of cap-dependent translation is a key area in viral replication research, and 3'-O-methylguanosine-based reagents are central to these efforts.

Mammalian Experimental Models (e.g., Leukemic Mice, Carcinoma Cell Lines)

The investigation of 3'-O-Methylguanosine's biological activities has been facilitated by its use in various mammalian experimental models, particularly those involving leukemic mice and carcinoma cell lines. These models have been instrumental in elucidating the compound's effects on cellular processes and its potential as an inhibitory agent.

Kinetic data regarding the metabolic processing and effects of 3'-O-Methylguanosine have been derived from experiments utilizing both leukemic mice and various carcinoma cell lines. biosynth.com Studies have shown that 3'-O-Methylguanosine can inhibit the synthesis of crucial macromolecules like DNA and RNA. biosynth.com This inhibitory action is foundational to its observed effects in cancer models. For instance, research has pointed to its inhibitory properties against malignant brain tumors. biosynth.com

In the context of carcinoma cell lines, studies have explored the impact of alkylating agents and the cellular response mechanisms. Human colon carcinoma cell lines such as HCT116 and SW480 have been used to study the effects of DNA methylation and the role of mismatch repair (MMR) systems in the cellular response to such agents. jci.org While not directly focused on 3'-O-Methylguanosine, these models are critical for understanding the pathways affected by methylated compounds. Furthermore, investigations into various human cancer cell lines have revealed correlations between the activities of DNA repair enzymes like O6-alkylguanine-DNA-alkyltransferase (O6 ATase) and 3-methyladenine (B1666300) glycosylase, suggesting a co-regulation of pathways that handle DNA methylation damage. nih.govnih.gov The observation that 3'-O-Methylguanosine is found at elevated levels in the body fluids of patients with tumors compared to healthy individuals underscores its relevance in cancer biology. trilinkbiotech.com

In murine models, susceptibility to leukemia induced by chemical agents has been shown to be strain-specific and linked to genetic loci that control the metabolism of such compounds. nih.gov While these studies did not use 3'-O-Methylguanosine directly for induction, the leukemic mouse model remains a key platform for evaluating compounds that affect tumorigenesis. biosynth.comnih.gov

Table 1: Research Findings in Mammalian Experimental Models

Experimental Model Compound/Agent Studied Key Findings Reference(s)
Leukemic Mice 3'-O-Methylguanosine Utilized to obtain kinetic data on the compound. biosynth.com
Carcinoma Cell Lines 3'-O-Methylguanosine Utilized to obtain kinetic data; inhibits DNA and RNA synthesis. biosynth.com
Malignant Brain Tumors 3'-O-Methylguanosine Demonstrates inhibitory properties. biosynth.com
Human Colon Carcinoma Cell Lines (HCT116, SW480) N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) Used to study G2 phase arrest and cell death after alkylation damage, dependent on the mismatch repair (MMR) system. jci.org
Various Human Cancer Cell Lines Alkylating Agents Investigated the activity and expression of DNA repair enzymes O6 ATase and 3-meAde gly. nih.govnih.gov
Mice (MCA-painted) 3-methylcholanthrene (MCA) Demonstrated strain-specific susceptibility to leukemia induction linked to the Ah locus. nih.gov

Tools for Investigating RNA Splicing and Stability Mechanisms

3'-O-Methylguanosine and its derivatives serve as valuable tools for the molecular-level investigation of RNA processing, specifically in the areas of RNA splicing and stability. The methylation at the 3'-hydroxyl position of the ribose sugar is a critical feature that allows these molecules to act as specific inhibitors of RNA polymerization.

The triphosphate form, 3'-O-Methylguanosine-5'-O-triphosphate (3'-O-methyl GTP), functions as an RNA chain terminator. trilinkbiotech.comcaymanchem.com Because the 3'-hydroxyl group is capped by a methyl group, it cannot form the necessary phosphodiester bond to elongate the RNA chain. trilinkbiotech.com This property has been exploited to study the mechanisms of RNA synthesis. For example, it has been used as a chain termination reagent to prepare and study early elongation intermediates of RNA polymerase II, providing insight into the promoter escape phase of transcription. caymanchem.com Similarly, 3'-O-methylguanosine has been shown to inhibit the synthesis of virus-specific RNA in vaccinia virus-infected cells, highlighting its utility in virological research. asm.org

The stability of messenger RNA (mRNA) in eukaryotic cells is significantly influenced by modifications, most notably the 7-methylguanosine (m7G) cap at the 5' end. researchgate.netnih.gov This cap structure protects mRNA from degradation by exonucleases and is crucial for efficient splicing, nuclear export, and translation. researchgate.netnih.gov While 3'-O-Methylguanosine is distinct from the 5' cap, its use as a tool helps in understanding the broader principles of how RNA methylation affects enzymatic processes. By selectively terminating RNA synthesis, researchers can generate specific RNA fragments to study their stability and interaction with RNA-binding proteins and processing machinery.

RNA methylation, including N6-methyladenosine (m6A) and N7-methylguanosine (m7G), is a key regulator of RNA metabolism. frontiersin.org These modifications can influence RNA structure, splicing, and stability. mdpi.comoup.com For instance, the presence of m6A in pre-mRNAs has been shown to regulate alternative splicing and the choice of polyadenylation sites. oup.com The study of such regulatory mechanisms often requires tools that can dissect the complex interactions between RNA and the cellular machinery. Modified nucleosides like 3'-O-Methylguanosine, by allowing controlled interruption of transcription, enable the study of these co-transcriptional processes.

Conclusion and Future Research Directions

Synthesis of Current Understanding of 3'-O-Methylguanosine Biology

3'-O-Methylguanosine is a modified nucleoside, a derivative of guanosine (B1672433) where a methyl group is attached to the 3' hydroxyl group of the ribose sugar. nih.gov This modification has significant implications for its biological activity. Primarily, 3'-O-Methylguanosine is recognized as an RNA chain terminator, capable of inhibiting the synthesis of viral RNA. medchemexpress.com This inhibitory action has been observed specifically against vaccinia virus, where it curtails early virus-specific RNA synthesis. medchemexpress.com

Beyond its role as a viral RNA synthesis inhibitor, 3'-O-Methylguanosine has been shown to block the synthesis of DNA and peptide hormones. biosynth.com It is considered an endogenous methylated nucleoside found in human fluids. foodb.ca Research has also indicated its potential inhibitory effects on the growth of malignant brain tumors and certain erythromycin-resistant bacteria. biosynth.com The metabolism of 3'-O-Methylguanosine is influenced by the enzyme glut1. biosynth.com As a research tool, it serves as a marker for studying the metabolism and modification of RNA, aiding in the analysis of RNA processing and degradation. myskinrecipes.com

Identification of Unexplored Avenues in 3'-O-Methylguanosine Research

While the foundational aspects of 3'-O-Methylguanosine's function are established, several areas remain largely unexplored. The precise molecular mechanisms by which it inhibits DNA and peptide hormone synthesis are not fully elucidated. biosynth.com Furthermore, its role and metabolic pathways in different cell types and tissues, beyond the general understanding of its presence in human fluids, warrant deeper investigation. foodb.ca

The full spectrum of its antiviral activity against a broader range of viruses is yet to be determined. Its potential as a therapeutic agent, particularly in the context of cancer and bacterial infections, remains a significant, yet underdeveloped, area of research. biosynth.com The specific enzymes and regulatory networks that control the endogenous levels of 3'-O-Methylguanosine in physiological and pathological states are also poorly understood. Investigating the interplay between 3'-O-Methylguanosine and other RNA modifications could reveal novel layers of gene expression regulation. tcichemicals.com

Impact of Emerging Methodological Advancements on Future Studies

The future study of 3'-O-Methylguanosine and other RNA modifications stands to be revolutionized by emerging technologies. Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high accuracy for identifying and quantifying modified nucleosides, though they have traditionally been complex and not suited for high-throughput analysis. mdpi.comnih.gov However, recent developments like Nucleic Acid Isotope Labeling with Mass Spectrometry (NAIL-MS) are enabling the study of dynamic changes in RNA modifications. nih.gov

Next-generation sequencing (NGS) based methods are becoming powerful tools for the transcriptome-wide mapping of RNA modifications. mdpi.commdpi.com While challenges like complex data analysis and potential for false positives exist, new software and algorithms, including deep learning approaches, are being developed to improve accuracy and sensitivity. mdpi.com Techniques such as nanopore sequencing and single-molecule imaging also hold promise for detecting RNA modifications with greater resolution. mdpi.comnih.gov These methods will be instrumental in mapping the precise locations and stoichiometry of 3'-O-Methylguanosine within the transcriptome, providing deeper insights into its regulatory functions.

Prospects for Further Elucidation of Cellular Roles and Regulatory Mechanisms

The prospects for a more profound understanding of 3'-O-Methylguanosine's cellular roles and regulatory mechanisms are promising. Future research will likely focus on dissecting the intricate pathways through which this modified nucleoside exerts its effects. This includes identifying the specific polymerases and other enzymes that are sensitive to 3'-O-Methylguanosine-induced chain termination.

A key area of future investigation will be the regulation of its endogenous synthesis and degradation. Identifying the methyltransferases responsible for its formation and the demethylases or other enzymes that catabolize it will be crucial. Understanding how the expression and activity of these enzymes are controlled will shed light on how cellular levels of 3'-O-Methylguanosine are maintained and modulated in response to different stimuli.

Furthermore, exploring the interplay between 3'-O-Methylguanosine and the broader epitranscriptomic landscape will be essential. Investigating how its presence influences or is influenced by other RNA modifications, such as N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ), could uncover complex regulatory circuits. mdpi.comijbs.com The development of more sophisticated research tools will enable the precise mapping of 3'-O-Methylguanosine in different RNA species and cellular compartments, ultimately revealing its full spectrum of biological functions.

Q & A

Q. What methodologies are recommended for detecting and quantifying 3'-O-Methylguanosine in RNA samples?

To detect 3'-O-Methylguanosine, researchers often employ enzymatic digestion coupled with analytical techniques. For example, RNase H cleavage combined with gel electrophoresis can localize modifications in rRNA . For quantification, liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity. In cancer studies, LC-MS has been applied to measure urinary O-methylguanosine levels as a potential biomarker, requiring rigorous normalization to creatinine levels . Additionally, RNase digestion protocols (e.g., using RNase T1 or U2-E49A mutants) improve sequence coverage for modification mapping, particularly in complex RNA structures .

Q. How is 3'-O-Methylguanosine synthesized, and what purity validation steps are critical?

Synthesis typically involves protecting group strategies and regioselective methylation. For example, 2′-O-methyl-3′-thioguanosine derivatives are synthesized via sequential silylation, sulfonation, and nucleophilic substitution, followed by deprotection using reagents like tetrabutylammonium fluoride . Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR to verify methyl group placement) and high-resolution mass spectrometry (HRMS) for molecular weight accuracy . Chromatographic methods (HPLC or UPLC) are essential to confirm >95% purity, particularly for downstream biochemical applications .

Q. What is the functional role of 3'-O-Methylguanosine in RNA splicing mechanisms?

In the Tetrahymena rRNA self-splicing reaction, 3'-O-Methylguanosine acts as a competitive inhibitor by binding to the guanosine substrate site, reducing hydrolysis at the 3' splice site. Kinetic studies show that ribose hydroxyls (2'-OH and 3'-OH) are critical for catalytic activity, with methylation disrupting hydrogen bonding and steric interactions essential for splicing . This highlights its utility in probing RNA tertiary structure and substrate specificity in group I introns .

Advanced Research Questions

Q. How can conflicting data on 3'-O-Methylguanosine’s role in splicing versus mRNA capping be resolved?

Contradictions arise from context-dependent functions. In splicing, 3'-O-Methylguanosine inhibits the Tetrahymena ribozyme by competing with natural guanosine , whereas in mRNA capping, it enhances stability and translational efficiency when incorporated into CleanCap® reagents (e.g., 5' N7-Methyl-3'-O-Methylguanosine in Cap 1 structures) . Researchers must differentiate between its inhibitory role in splicing and stabilizing role in mRNA by conducting parallel assays:

  • Splicing inhibition : Use in vitro ribozyme reactions with labeled substrates and kinetic analysis (e.g., Ki determination) .
  • Capping efficiency : Quantify mRNA half-life and protein yield in cell-free systems using capped transcripts .

Q. What experimental strategies optimize 3'-O-Methylguanosine incorporation into mRNA for enhanced capping efficiency?

TriLink’s CleanCap® Reagent AG (3' OMe) achieves >95% capping efficiency by co-transcriptionally incorporating 3'-O-Methylguanosine during IVT (in vitro transcription). Key parameters include:

  • Initiator sequence : AG dinucleotide primers improve transcriptional fidelity .
  • NTP ratios : Balancing 3'-O-Me-GTP with ATP/CTP/UTP minimizes misincorporation .
  • Quality control : Analytical HPLC and ribonuclease protection assays (RPAs) validate cap integrity and resistance to exonuclease degradation .

Q. How can 3'-O-Methylguanosine serve as a biomarker in cancer research, and what validation steps are required?

In DMBA-induced rat carcinogenesis models, urinary 3'-O-Methylguanosine levels correlate with tumor progression, as quantified by LC-MS . Validation requires:

  • Longitudinal sampling : Track metabolite levels across developmental stages (e.g., weeks 9–20 post-treatment).
  • Statistical rigor : Use ANOVA to assess inter-group variability and linear regression to correlate metabolite levels with histopathological findings .
  • Confounding controls : Normalize to creatinine and exclude dietary methyl donors to isolate cancer-specific methylation .

Q. What bioinformatics tools are available to study 3'-O-Methylguanosine in RNA modification databases?

Public databases like MODOMICS and RMBase catalog 3'-O-Methylguanosine (3'-OMeG) in rRNA and tRNA. Researchers should:

  • Cross-reference mass spectrometry data with database entries to confirm modification sites .
  • Use tools like DREEM (Diagnostic Residue Eruption from Experimental Maps) to predict modification effects on RNA secondary structure .
  • Validate findings using mutagenesis (e.g., CRISPR/Cas9 knockout of methyltransferases) and comparative analysis of wild-type vs. mutant strains .

Methodological Considerations

  • Conflict resolution : Replicate experiments across independent labs using standardized protocols (e.g., Beilstein Journal’s guidelines for experimental reproducibility) .
  • Data interpretation : Apply two-way ANOVA for multifactorial studies (e.g., dose-response and time-course analyses) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Reactant of Route 2
2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol

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